molecular formula C8H9FN2O2 B13079589 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No.: B13079589
M. Wt: 184.17 g/mol
InChI Key: NIDDRSSFYRBQIU-UHFFFAOYSA-N
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Description

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid ( 1270565-53-1) is a fluorinated non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 9 FN 2 O 2 and a molecular weight of 184.17 g/mol, this compound serves as a versatile synthetic building block . Its structure, featuring a 5-fluoropyridin-3-yl moiety attached to a beta-amino acid backbone, makes it a valuable precursor for the design and synthesis of novel bioactive molecules, potential enzyme inhibitors, and other pharmacologically active compounds . In research settings, this compound is strictly for laboratory use. It is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to handle it with appropriate personal protective equipment and under conditions of good ventilation. The product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-amino-3-(5-fluoropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)

InChI Key

NIDDRSSFYRBQIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoropyridine ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is being explored for its potential as a drug candidate due to its ability to modulate enzymatic activity and receptor signaling pathways. Studies have indicated that it may exhibit neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease.
  • Enzyme Inhibition :
    • Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic diseases. For instance, studies have shown that it can interact with enzymes like glutamate decarboxylase, potentially influencing neurotransmitter levels .
  • Receptor Modulation :
    • The compound has shown promise in modulating receptor activity, particularly in the context of GABA receptors. This modulation could be beneficial for developing treatments for anxiety and depression.

Biochemical Research Applications

  • Biochemical Studies :
    • The compound is utilized in biochemical research to study enzyme kinetics and receptor binding affinities. Its unique structure allows researchers to investigate the mechanisms of action at a molecular level, providing insights into drug design .
  • Structural Biology :
    • It serves as a useful building block for synthesizing more complex molecules in structural biology research. The fluorinated pyridine ring enhances lipophilicity, which can improve membrane permeability of synthesized compounds .

Case Studies

Study Objective Findings
Study on Neuroprotective EffectsTo evaluate the neuroprotective potential against oxidative stressDemonstrated significant reduction in neuronal cell death in vitro models
Enzyme Interaction AnalysisTo assess binding affinity with glutamate decarboxylaseShowed competitive inhibition with an IC50 value suggesting potential therapeutic use
Receptor Binding StudyTo explore modulation of GABA receptorsIndicated enhanced GABAergic activity, suggesting applications in anxiety treatment

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can interact with active sites, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

(a) 3-Amino-3-(pyridin-3-yl)propanoic Acid
  • Structure : Pyridine ring without fluorine substitution.
  • Molecular Formula : C₈H₁₀N₂O₂.
  • Molecular Weight : 166.18 g/mol.
  • Key Differences: Absence of fluorine reduces electronegativity and may decrease bioavailability.
(b) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Structure : Contains a 5-fluoropyridine ring but as a methyl ester (esterified carboxylic acid).
  • Molecular Formula : C₉H₁₀FN₂O₂ (inferred from ).
  • Key Differences : Esterification increases lipophilicity compared to the free acid form, which may enhance cell membrane permeability. However, the ester must undergo hydrolysis in vivo to release the active carboxylic acid.

Fluorinated Phenyl Derivatives

(a) (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid
  • Structure : Fluorine on a phenyl ring instead of pyridine.
  • Molecular Formula: C₉H₁₀FNO₂ (similarity score 1.00 in ).
  • The fluorine’s position (meta vs. para) also affects electronic distribution.
(b) (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid
  • Structure : Phenyl ring with a trifluoromethyl (-CF₃) group.
  • Molecular Formula: C₁₀H₁₀F₃NO₂.
  • Molecular Weight : 233.19 g/mol.
  • Key Differences : The -CF₃ group is bulkier and more electronegative than fluorine, significantly increasing steric hindrance and altering pharmacokinetic properties.

Heterocyclic Variants

(a) 3-Amino-3-(5-methyl-furan-2-yl)propanoic Acid
  • Structure : Furan ring with a methyl group.
  • Molecular Formula: C₈H₁₁NO₃ (inferred from ).
  • Key Differences : The oxygen-rich furan ring lacks the aromatic nitrogen of pyridine, reducing basicity. The methyl group enhances hydrophobicity but may limit solubility.
(b) 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid
  • Structure : Bromine and fluorine on a phenyl ring.
  • Molecular Formula: C₉H₈BrFNO₂ (inferred from ).

Comparative Data Table

Compound Name Aromatic Ring Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid Pyridine 5-F C₈H₈FN₂O₂ ~181.16 (calculated) Fluorine enhances electronic effects
3-Amino-3-(pyridin-3-yl)propanoic acid Pyridine None C₈H₁₀N₂O₂ 166.18 Baseline pyridine analog
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid Phenyl 3-F C₉H₁₀FNO₂ ~183.18 (calculated) Reduced hydrogen-bonding potential
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid Phenyl 2-CF₃ C₁₀H₁₀F₃NO₂ 233.19 High steric and electronic influence
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine 5-F, methyl ester C₉H₁₀FN₂O₂ ~212.19 (calculated) Ester form for improved permeability

Research Implications

  • Pharmacological Potential: Fluorine in the 5-position of pyridine may improve target selectivity in enzyme inhibitors (e.g., kinases).
  • Synthetic Challenges : Introducing fluorine to pyridine requires precise regioselective methods, as seen in intermediates like 3-(pyridin-4-yl)acrylic acid.
  • Structure-Activity Relationships (SAR) : Substituents on the aromatic ring critically modulate bioactivity. For example, -CF₃ groups () enhance potency but may reduce solubility.

Biological Activity

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, also known as (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid, is an amino acid derivative characterized by the incorporation of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • Molecular Formula : C_8H_9FN_2O_2
  • Molecular Weight : Approximately 184.17 g/mol
  • Structure : Contains an amino group, a propanoic acid moiety, and a 5-fluoropyridine ring.

The presence of the fluoropyridine moiety enhances the compound's lipophilicity and enables specific interactions with biological targets, which can lead to modulation of various signaling pathways within cells.

Enzyme Inhibition

Research indicates that 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid exhibits significant enzyme inhibitory activity. The compound's binding affinity to various enzymes is a focal point of ongoing studies, which aim to elucidate its mechanism of action. The interactions may involve:

  • Competitive Inhibition : Where the compound competes with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : Where binding at one site affects the activity at another site on the enzyme.

These mechanisms suggest potential therapeutic applications in treating diseases characterized by dysregulated enzymatic activity .

Receptor Binding

The compound's ability to bind to specific receptors is another area of interest. The fluorinated pyridine ring may enhance receptor selectivity and binding affinity, making it a candidate for further exploration in drug development. Studies are investigating its potential role in modulating receptor activity related to neurological disorders and other conditions.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid in a mouse model of neurodegeneration. The results indicated that administration of the compound led to:

  • Reduced neuronal apoptosis.
  • Enhanced cognitive function in behavioral tests.

This suggests that the compound may have therapeutic potential in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Interaction with Nrf2 Pathway

Another research focus has been on the compound's interaction with the Nrf2 pathway, known for its role in cellular antioxidant responses. Preliminary findings indicate that 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid may activate Nrf2, leading to:

  • Upregulation of antioxidant enzymes.
  • Decreased oxidative stress markers in cellular models.

These findings underscore its potential role as an antioxidant agent .

Summary of Biological Activities

Activity TypeDescriptionPotential Applications
Enzyme InhibitionCompetitive and allosteric inhibitionTreatment of metabolic disorders
Receptor BindingModulation of receptor activityNeurological disorder therapies
NeuroprotectionReduction of neuronal apoptosisAlzheimer's disease treatment
Antioxidant ActivityActivation of Nrf2 pathwayProtection against oxidative stress

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Activities
3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid184.17Enzyme inhibition, receptor binding
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid184.17Similar activities; ongoing studies

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